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molecular formula C4H11NO B563596 L-2-Aminobutanol-d5 CAS No. 1217783-40-8

L-2-Aminobutanol-d5

Cat. No. B563596
M. Wt: 94.169
InChI Key: JCBPETKZIGVZRE-JWUQSEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl
Step Two
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CO)N
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It has now been found that a simple hydrolysis procedure
TEMPERATURE
Type
TEMPERATURE
Details
because additional heating (14 hrs.)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
CUSTOM
Type
CUSTOM
Details
This procedure not only decreases hydrolysis time, it
CUSTOM
Type
CUSTOM
Details
gives essentially quantitative

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(CO)N
Name
Type
product
Smiles
C(C)(=N)Cl
Name
Type
product
Smiles
ClCC(CC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl
Step Two
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CO)N
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It has now been found that a simple hydrolysis procedure
TEMPERATURE
Type
TEMPERATURE
Details
because additional heating (14 hrs.)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
CUSTOM
Type
CUSTOM
Details
This procedure not only decreases hydrolysis time, it
CUSTOM
Type
CUSTOM
Details
gives essentially quantitative

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(CO)N
Name
Type
product
Smiles
C(C)(=N)Cl
Name
Type
product
Smiles
ClCC(CC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl
Step Two
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CO)N
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It has now been found that a simple hydrolysis procedure
TEMPERATURE
Type
TEMPERATURE
Details
because additional heating (14 hrs.)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
CUSTOM
Type
CUSTOM
Details
This procedure not only decreases hydrolysis time, it
CUSTOM
Type
CUSTOM
Details
gives essentially quantitative

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(CO)N
Name
Type
product
Smiles
C(C)(=N)Cl
Name
Type
product
Smiles
ClCC(CC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl
Step Two
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CO)N
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It has now been found that a simple hydrolysis procedure
TEMPERATURE
Type
TEMPERATURE
Details
because additional heating (14 hrs.)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
CUSTOM
Type
CUSTOM
Details
This procedure not only decreases hydrolysis time, it
CUSTOM
Type
CUSTOM
Details
gives essentially quantitative

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(CO)N
Name
Type
product
Smiles
C(C)(=N)Cl
Name
Type
product
Smiles
ClCC(CC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03944618

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl
Step Two
Name
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)N=C(C)Cl.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CO)N
Name
dl-2-amino-1-butanol acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It has now been found that a simple hydrolysis procedure
TEMPERATURE
Type
TEMPERATURE
Details
because additional heating (14 hrs.)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
CUSTOM
Type
CUSTOM
Details
This procedure not only decreases hydrolysis time, it
CUSTOM
Type
CUSTOM
Details
gives essentially quantitative

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(CO)N
Name
Type
product
Smiles
C(C)(=N)Cl
Name
Type
product
Smiles
ClCC(CC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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